N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine
Description
N-[(3-Chloro-4-methoxyphenyl)methylidene]hydroxylamine (CAS: Not explicitly provided; molecular formula: C₈H₇ClNO₂; molecular weight: 200.60 ) is an arylaldoxime derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. The methylidene hydroxylamine moiety (–CH=N–O–) confers unique reactivity, enabling applications in coordination chemistry, medicinal chemistry (e.g., as metalloproteinase inhibitors), and as intermediates in organic synthesis .
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3 |
InChI Key |
HVLSMUKUKRFWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
3-chloro-4-methoxybenzaldehyde+hydroxylamine hydrochloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine has the molecular formula C9H10ClNO2, with a molecular weight of 215.64 g/mol. The synthesis typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine under mild conditions, often using solvents like ethanol or methanol to facilitate the process. Recrystallization techniques are employed to enhance the purity of the final product.
Applications in Organic Synthesis
The compound is noted for its versatility in organic synthesis. Hydroxylamines are valuable intermediates in the preparation of various nitrogen-containing compounds, which are crucial in pharmaceuticals and agrochemicals. This compound can serve as a precursor in the synthesis of more complex molecules due to its reactive hydroxylamine functional group .
Anticancer Activity
Recent studies have highlighted the potential of hydroxylamine derivatives, including this compound, in cancer treatment. Hydroxylamines have been investigated for their ability to inhibit specific targets in cancer cells. For instance, a related compound demonstrated significant activity against non-small cell lung cancer (NSCLC) cell lines with mutations in the epidermal growth factor receptor (EGFR). This suggests that derivatives of hydroxylamines may be effective leads for developing novel anticancer therapies .
Neuroprotective Properties
Research has indicated that certain hydroxylamines can cross the blood-brain barrier and exhibit neuroprotective effects. The ability of these compounds to penetrate brain tissue makes them candidates for treating central nervous system disorders. For example, a trisubstituted hydroxylamine derivative showed promise in treating brain metastases from lung cancer, demonstrating profound tumor regression in preclinical models .
This compound exhibits various biological activities due to its unique structural features. The chloro and methoxy substitutions on the phenyl ring influence its reactivity and biological interactions. Compounds with similar structures have been shown to possess antibacterial properties and may act against resistant strains of bacteria .
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on a related hydroxylamine compound, researchers evaluated its anticancer properties against NSCLC cell lines. The results indicated that this compound exhibited an IC50 value of 7.2 nM against cells harboring the EGFR L858R mutation, representing a significant improvement over existing treatments. This highlights the potential for hydroxylamines to serve as effective agents in targeted cancer therapies .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of hydroxylamine derivatives in models of neurodegeneration. The study found that these compounds could reduce neuronal death and inflammation, suggesting their utility in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares the target compound with structurally similar arylaldoxime derivatives:
Key Observations:
- Electron Effects : The 3-chloro-4-methoxy substitution balances electron-withdrawing (Cl) and electron-donating (OMe) effects, influencing reactivity in electrophilic substitution reactions .
- Lipophilicity: The ethoxy-methoxy analog (C₁₀H₁₂ClNO₃) exhibits higher lipophilicity compared to the target compound, suggesting improved membrane permeability in biological systems .
- Halogen Bonding : Bromine substitution (230.06 Da) may enhance halogen bonding interactions in protein-ligand systems compared to chlorine , as seen in related fragments like 3-chloro-4-fluorobenzamide .
Biological Activity
N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine is a compound that has garnered interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a substituted aromatic ring. The presence of the 3-chloro and 4-methoxy groups is significant as these substituents can influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Hydroxylamines are known to exhibit antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, potentially affecting cell proliferation and survival.
- Antimicrobial Effects : Preliminary studies suggest that derivatives of hydroxylamines may possess antimicrobial properties, which could be relevant for treating infections.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibitory activity against telomerase in tumor cells, suggesting a mechanism that may involve the modulation of cellular proliferation pathways .
Antimicrobial Activity
Research indicates that hydroxylamine derivatives exhibit varying degrees of antimicrobial activity. A comparative study showed that certain substituted hydroxylamines had enhanced efficacy against bacterial strains when compared to reference antibiotics .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study focused on related compounds showed high antiproliferative capacity against liver cancer cells (SMMC-7721), with IC50 values indicating effective inhibition without significant toxicity to normal cells .
- Antioxidant Screening : Another investigation assessed the antioxidant properties of hydroxylamine derivatives, revealing that certain modifications could enhance their radical-scavenging ability, which is crucial for therapeutic applications in oxidative stress-related diseases .
Table 1: Biological Activities of Hydroxylamine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
